molecular formula C11H13NO B1416015 3-(4-Ethynylphenoxy)propan-1-amine CAS No. 2228532-24-7

3-(4-Ethynylphenoxy)propan-1-amine

Cat. No.: B1416015
CAS No.: 2228532-24-7
M. Wt: 175.23 g/mol
InChI Key: BIJFXFUINNSFEC-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenoxy)propan-1-amine: is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy moiety, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenoxy)propan-1-amine typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment to Phenoxy Moiety: The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group, such as a halide.

    Formation of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the phenoxy moiety, which can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce ethyl derivatives.

Scientific Research Applications

3-(4-Ethynylphenoxy)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of an ethynyl group.

    3-(4-Chlorophenoxy)propan-1-amine: Contains a chloro group instead of an ethynyl group.

    3-(4-Fluorophenoxy)propan-1-amine: Features a fluorine atom in place of the ethynyl group.

Uniqueness

3-(4-Ethynylphenoxy)propan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-ethynylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h1,4-7H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJFXFUINNSFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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